molecular formula C11H8BrClO B14127356 2-(2-Bromo-4-chlorophenyl)-5-methylfuran

2-(2-Bromo-4-chlorophenyl)-5-methylfuran

Cat. No.: B14127356
M. Wt: 271.54 g/mol
InChI Key: BCYFGUNOGCPPFO-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)-5-methylfuran is an organic compound that belongs to the class of halogenated aromatic compounds It features a furan ring substituted with a 2-bromo-4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)-5-methylfuran typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of 5-methylfuran using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like distillation and recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)-5-methylfuran undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different oxidation states.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the furan ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation can produce furanones or other oxidized furan compounds.

Scientific Research Applications

2-(2-Bromo-4-chlorophenyl)-5-methylfuran has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in designing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-5-methylfuran involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. Molecular docking studies and computational modeling are often used to predict and analyze these interactions, providing insights into the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenyl-2-bromobutanoate: This compound features a similar halogenated phenyl group but with different substituents on the furan ring.

    4-Bromo-2-chlorophenol: Another halogenated aromatic compound with a similar structure but different functional groups.

    (2-Bromo-4-chlorophenyl)methanesulfonyl chloride: A related compound with a sulfonyl chloride group instead of a furan ring.

Uniqueness

2-(2-Bromo-4-chlorophenyl)-5-methylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H8BrClO

Molecular Weight

271.54 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenyl)-5-methylfuran

InChI

InChI=1S/C11H8BrClO/c1-7-2-5-11(14-7)9-4-3-8(13)6-10(9)12/h2-6H,1H3

InChI Key

BCYFGUNOGCPPFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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